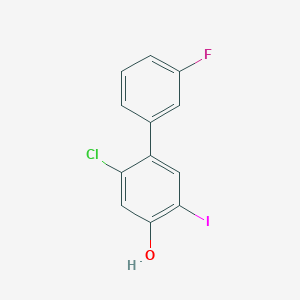

2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol

Description

Properties

Molecular Formula |

C12H7ClFIO |

|---|---|

Molecular Weight |

348.54 g/mol |

IUPAC Name |

5-chloro-4-(3-fluorophenyl)-2-iodophenol |

InChI |

InChI=1S/C12H7ClFIO/c13-10-6-12(16)11(15)5-9(10)7-2-1-3-8(14)4-7/h1-6,16H |

InChI Key |

ZYPAIIQRXVMJQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2Cl)O)I |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol exhibit promising anticancer properties. For instance, derivatives of biphenyl compounds have been evaluated for their activity against various cancer cell lines. The National Cancer Institute (NCI) has protocols for assessing the cytotoxicity of such compounds, which often show significant inhibition of cell growth in vitro.

| Compound | Cell Line Tested | GI50 (µM) | TGI (µM) |

|---|---|---|---|

| This compound | A549 (Lung cancer) | 15.72 | 50.68 |

| 4-Chloro-2-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (Brain cancer) | 65.12 | N/A |

| 4-Chloro-2-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | NCI-H460 (Lung cancer) | 55.61 | N/A |

These findings highlight the potential of biphenyl derivatives in developing new anticancer therapies.

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects typically involves the inhibition of tubulin polymerization, which is crucial for mitosis. Molecular docking studies have shown that these compounds can effectively bind to the active sites on tubulin, disrupting normal cellular functions and leading to apoptosis in cancer cells .

Material Science Applications

Organic Electronics

Another significant application of this compound lies in organic electronics, particularly as a component in organic light-emitting diodes (OLEDs). The compound's electronic properties make it suitable for use as a hole transport material.

| Property | Value |

|---|---|

| Absorption Maxima | 415 nm |

| Molar Absorptivity | >28000 l/(mol·cm) |

These properties indicate that the compound can effectively facilitate charge transport in OLEDs, enhancing their efficiency and performance .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and coupling reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Study: Synthesis Protocol

A common synthesis route involves:

- Starting Materials: Biphenyl derivatives and halogenating agents.

- Reagents: Use of palladium catalysts for coupling reactions.

- Conditions: Reactions are typically conducted under inert atmospheres to prevent unwanted side reactions.

The resulting compound is purified through recrystallization or chromatography techniques to achieve high purity levels suitable for biological testing .

Comparison with Similar Compounds

2-Chloro-3,6-difluorophenol ()

This compound shares structural similarities with the target molecule, including a phenol backbone and chlorine/fluorine substituents. However, it lacks the biphenyl framework and iodine. The 3,6-difluoro substitution in this compound likely increases its acidity compared to the target’s 3'-fluoro group due to electron-withdrawing effects. The absence of iodine reduces its molecular weight (MW: ~180 g/mol vs.

2-Chloro-3,6-difluorobenzoic Acid ()

As a benzoic acid derivative, this compound introduces a carboxylic acid group instead of a hydroxyl. The carboxylic acid enhances water solubility but reduces lipophilicity, limiting its membrane permeability compared to the target’s hydroxyl group. Its fluorine and chlorine substituents mirror the target’s halogenation pattern but in a monocyclic system .

Fluorinated Aromatic Heterocycles

2-Fluoro-5-(4-fluorophenyl)pyridine ()

This pyridine-based compound features fluorine substituents on both the aromatic ring and phenyl group. Unlike the target, it lacks hydroxyl and iodine substituents, reducing its polarity. The pyridine nitrogen enhances stability via resonance but may limit hydrogen-bonding interactions compared to the hydroxyl group in the target. highlights its role as a biological precursor, suggesting that the target’s iodine and hydroxyl groups could similarly facilitate drug design .

Multi-Halogenated Nitroaromatics

2-Chloro-3:5-dinitrobenzamide ()

This nitro-substituted benzamide demonstrates the effects of electron-withdrawing groups (EWGs). The nitro groups significantly reduce electron density, making the compound highly reactive toward nucleophilic substitution—a contrast to the target’s hydroxyl group, which is electron-donating. The chlorine at the 2-position aligns with the target’s substitution, but iodine’s larger atomic radius in the target may sterically hinder reactions .

Data Table: Key Comparative Properties

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol | Cl, F, I, OH (biphenyl) | ~370 | High polarity, steric bulk, radiopharmaceutical potential | Drug intermediates, imaging agents |

| 2-Chloro-3,6-difluorophenol | Cl, F (monocyclic) | ~180 | Moderate acidity, low molecular weight | Agrochemicals, solvents |

| 2-Fluoro-5-(4-fluorophenyl)pyridine | F (pyridine and phenyl) | ~207 | Nitrogen stabilization, bioactivity | Pharmaceutical precursors |

| 2-Chloro-3:5-dinitrobenzamide | Cl, NO₂ (benzamide) | ~260 | High reactivity, EWG dominance | Explosives, dyes |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki reaction is widely employed for biphenyl synthesis. For this compound, coupling a 2-chloro-5-iodophenylboronic acid with a 3-fluorophenyl halide (e.g., bromide) under palladium catalysis achieves the biphenyl skeleton. Key conditions include:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).

-

Base : Na₂CO₃ or K₃PO₄ in a mixed solvent system (toluene/ethanol/water).

Ullmann Coupling

For substrates sensitive to boronates, Ullmann coupling using copper(I) iodide and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) facilitates aryl-aryl bond formation. This method is less favored due to higher temperatures (120–150°C) and longer reaction times.

Regioselective Halogenation Strategies

Iodination via Electrophilic Aromatic Substitution

Iodine is introduced using a mixture of NaIO₃ and I₂ in concentrated H₂SO₄, as demonstrated in the synthesis of 2-chloro-4-fluoro-5-iodobenzoic acid. For biphenyl systems, this method requires activating groups (e.g., hydroxyl or methoxy) to direct iodination to the para position.

Reaction Conditions :

Chlorination via Diazotization and Sandmeyer Reaction

Chlorine is introduced by treating an aniline precursor with NaNO₂/HCl to form a diazonium salt, followed by reaction with CuCl. This method is exemplified in the synthesis of 2-chloro-5-iodobenzoic acid:

Procedure :

-

Diazotization : 2-Amino-5-iodo ethyl benzoate is treated with HCl and NaNO₂ at 0–5°C.

-

Chlorination : The diazonium salt reacts with CuCl at 25–30°C, followed by hydrolysis to yield the chloro-iodo product.

Yield : 92%.

Fluorination Techniques

Nucleophilic Aromatic Substitution

Fluorine is introduced via SNAr using KF or CsF in polar aprotic solvents (e.g., DMF or DMSO). The presence of electron-withdrawing groups (e.g., nitro or cyano) meta to the reaction site enhances reactivity.

Balz-Schiemann Reaction

For substrates resistant to SNAr, fluorination via diazonium tetrafluoroborate decomposition is viable. This method is less common due to safety concerns with HF byproducts.

Hydroxylation via TEMPO-Mediated Oxidation

The hydroxyl group at the 4-position is introduced using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and visible light irradiation. This method, adapted from RSC protocols, oxidizes biaryl thianthrenium salts to phenols:

Procedure :

-

Thianthrenium Salt Formation : React the biphenyl precursor with thianthrene in TFA.

-

Photochemical Hydroxylation : Irradiate with blue LEDs (450 nm) in the presence of TEMPO and Na₂HPO₄.

Yield : 82% (for 2-fluorobiphenyl analogs).

Synthetic Route Integration and Optimization

A proposed stepwise synthesis integrates the above methods:

Critical Considerations :

-

Order of Halogenation : Iodination before chlorination avoids steric hindrance.

-

Protection Strategies : Methoxy protection of the hydroxyl group during halogenation prevents undesired oxidation.

Challenges and Alternative Approaches

Competing Directing Effects

The biphenyl system’s substituents create conflicting directing effects. For example, iodine’s ortho/para-directing nature may interfere with fluorine’s meta-directing preference. Computational modeling (e.g., DFT) is recommended to predict regioselectivity.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-3'-fluoro-5-iodobiphenyl-4-ol, and what challenges arise during halogenation steps?

- Methodological Answer : The compound can be synthesized via sequential halogenation and coupling reactions. For example:

Halogenation : Introduce iodine at the 5-position of the biphenyl scaffold using electrophilic iodination (e.g., I₂ with HNO₃ as an oxidant).

Coupling : Use Suzuki-Miyaura cross-coupling to attach the 3'-fluoro substituent, employing a fluorinated boronic acid and a palladium catalyst .

-

Challenges :

-

Regioselectivity : Competing halogenation at adjacent positions may occur. Use steric or electronic directing groups (e.g., hydroxyl at position 4) to guide substitution .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to separate isomers, as noted in analogous halogenated aromatic systems .

Table 1 : Example Reaction Conditions for Halogenated Biphenyl Derivatives

Step Reagents/Conditions Yield (%) Reference Iodination I₂, HNO₃, 80°C 65–70 Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 50–60

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

HPLC : Use a C18 column with UV detection (λ = 254 nm) and a methanol/water mobile phase to assess purity (>95%) .

NMR : Compare H and C spectra with computed chemical shifts (DFT calculations) to validate substitution patterns. For example, the hydroxyl proton (position 4) typically appears as a broad singlet at δ 5.5–6.0 ppm .

Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 378.910 (calculated for C₁₂H₆ClFIO).

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound?

- Methodological Answer :

- Root Cause : Contradictions may arise from dynamic effects (e.g., hydrogen bonding) or residual solvents.

- Strategies :

Variable-Temperature NMR : Perform experiments at –40°C to slow proton exchange and resolve splitting caused by hydroxyl group interactions .

2D NMR : Use HSQC and HMBC to correlate ambiguous signals with adjacent carbons, particularly for overlapping aromatic protons .

Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-Fluoro-4-(4-methylphenyl)phenol, CAS 906008-24-0) to identify consistent trends .

Q. What strategies optimize regioselectivity in the synthesis of polyhalogenated biphenyl derivatives?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -I) direct electrophilic substitution to meta/para positions. For example, the hydroxyl group at position 4 activates the ring for iodination at position 5 .

- Steric Effects : Bulky substituents (e.g., -I) hinder halogenation at adjacent positions. Computational modeling (e.g., DFT) can predict favorable reaction sites .

- Catalytic Systems : Use Pd-based catalysts with tailored ligands (e.g., SPhos) to enhance coupling efficiency in sterically crowded systems .

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

- Methodological Answer :

- Stability Tests :

Accelerated Degradation : Store samples in DMSO, MeOH, and H₂O at 25°C and 40°C for 30 days. Monitor decomposition via HPLC.

Findings : Polar aprotic solvents (e.g., DMSO) minimize hydrolysis of the C-I bond, whereas aqueous solutions promote degradation .

- Recommendations : Store under inert atmosphere at –20°C in amber vials to prevent photolytic dehalogenation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Case Study : If the observed mp (e.g., 120–122°C) deviates from computational predictions (e.g., 130°C):

Purity Check : Reassess via DSC (differential scanning calorimetry) to detect impurities lowering the mp .

Polymorphism Screening : Perform X-ray crystallography to identify alternative crystal packing modes .

- Documentation : Report both experimental and computational data, noting potential limitations in force-field parameters for halogenated systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.